

Chemical and physical properties of 1,4-Dimethyl-9H-carbazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Dimethyl-9H-carbazole

Cat. No.: B105136

[Get Quote](#)

An In-Depth Technical Guide to the Core Chemical and Physical Properties of **1,4-Dimethyl-9H-carbazole**

Introduction

1,4-Dimethyl-9H-carbazole is an aromatic heterocyclic organic compound. It features a tricyclic structure with two methyl groups substituted on one of the benzene rings of the carbazole core. Carbazoles and their derivatives are of significant interest to researchers, scientists, and drug development professionals due to their wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known chemical and physical properties of **1,4-Dimethyl-9H-carbazole**, along with experimental protocols and spectral data to support further research and development.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of **1,4-Dimethyl-9H-carbazole**. It is important to note that while data for many of its derivatives are available, specific experimental values for the parent compound's melting point, boiling point, and quantitative solubility are not extensively reported in the available literature.

Table 1: General Chemical Properties

Property	Value	Reference
IUPAC Name	1,4-dimethyl-9H-carbazole	[1]
CAS Number	18028-55-2	[1]
Molecular Formula	C ₁₄ H ₁₃ N	[1]
Molecular Weight	195.26 g/mol	[1]
Canonical SMILES	CC1=C2C3=CC=CC=C3NC2=C(C=C1)C	[1]
InChI Key	APYQRKDHRDGCBK-UHFFFAOYSA-N	[1]

Table 2: Physical Properties

Property	Value	Notes
Melting Point	Data not available	Melting points of derivatives vary widely, for example, 6-(4'-Methoxy-phenyl)-1,4-dimethyl-9-tert-butoxycarbonyl-9H-carbazole has a melting point of 122 °C. [2]
Boiling Point	Data not available	The isomeric 1,5-dimethyl-9H-carbazole has a reported boiling point of 383 °C at 760 mmHg.
Solubility	Generally soluble in organic solvents such as acetone, benzene, and ether; sparingly soluble in ethanol; and insoluble in water.	This is a general characteristic of carbazoles. [3] [4] Quantitative data for 1,4-Dimethyl-9H-carbazole is not readily available.

Spectral Data

Detailed spectral data for the parent **1,4-Dimethyl-9H-carbazole** are limited in the literature. The following sections provide data for a closely related isomer, 1,3-Dimethyl-9H-carbazole, as a reference for the expected spectral characteristics, along with mass spectrometry information for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are the reported ^1H and ^{13}C NMR chemical shifts for 1,3-Dimethyl-9H-carbazole in CDCl_3 .^[5]

Table 3: ^1H NMR Data for 1,3-Dimethyl-9H-carbazole

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment
8.04	d	1H	Ar-H
7.85	bs	1H	N-H
7.73	s	1H	Ar-H
7.32-7.5	m	2H	Ar-H
7.15-7.3	m	1H	Ar-H
7.09	bs	1H	Ar-H
2.53	s	3H	CH_3
2.51	s	3H	CH_3

Table 4: ^{13}C NMR Data for 1,3-Dimethyl-9H-carbazole

Chemical Shift (δ ppm)

139.7

137.1

128.9

128.0

125.5

123.8

123.0

120.4

119.4

117.8

110.7

21.5

16.9

Infrared (IR) Spectroscopy

While a specific IR spectrum for **1,4-Dimethyl-9H-carbazole** is not provided, the characteristic absorptions for the carbazole nucleus can be inferred from its derivatives and general spectroscopic principles.

Table 5: Characteristic IR Absorptions for the Carbazole Core

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, sharp	N-H stretch
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch (from methyl groups)
1600-1450	Medium to Strong	Aromatic C=C stretching
~1330	Medium	C-N stretch
850-750	Strong	Aromatic C-H out-of-plane bending

Mass Spectrometry (MS)

The mass spectrum of **1,4-Dimethyl-9H-carbazole** is expected to show a prominent molecular ion peak (M^+) at m/z 195, corresponding to its molecular weight.^[5] Fragmentation may involve the loss of a methyl group ($[M-15]^+$) or other characteristic fragmentations of the carbazole ring system.

Experimental Protocols

The following are representative experimental protocols for the synthesis and analysis of **1,4-Dimethyl-9H-carbazole** and its derivatives, based on published literature.

Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles via Suzuki-Miyaura Cross-Coupling^[6]

This protocol describes a general method for the synthesis of 6-aryl-**1,4-dimethyl-9H-carbazoles**.

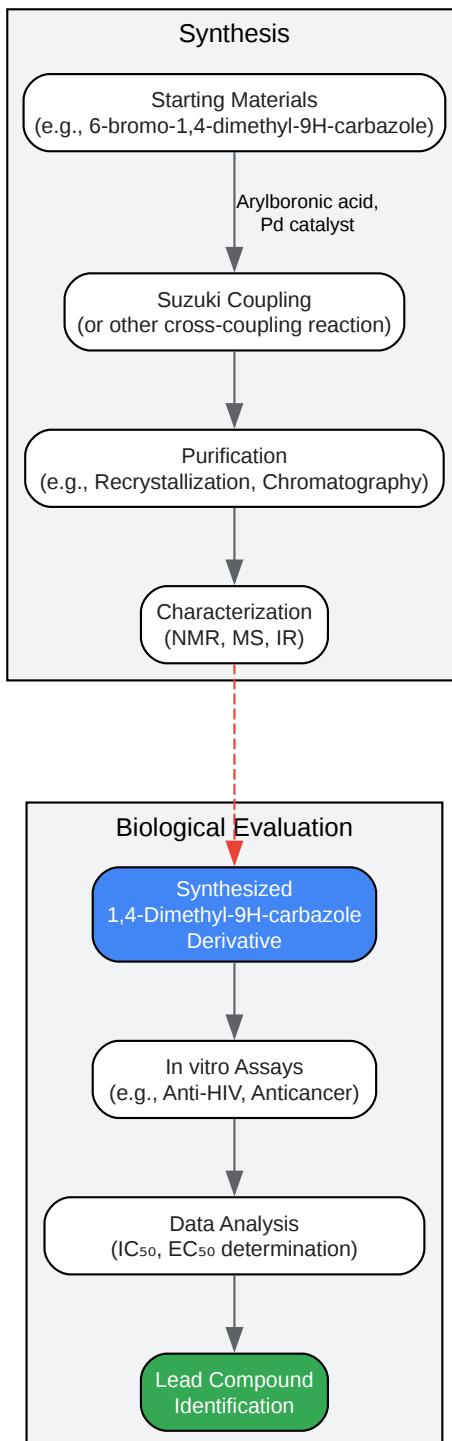
Materials:

- 6-bromo-**1,4-dimethyl-9H-carbazole**
- Arylboronic acid

- 1,4-dioxane
- Water
- Sodium carbonate (Na_2CO_3)
- Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$)
- Argon atmosphere

Procedure:

- To a solution of the appropriate (hetero)aryl halide in 1,4-dioxane under an argon atmosphere, add the corresponding boronic acid, an aqueous solution of Na_2CO_3 , and $\text{Pd}(\text{PPh}_3)_4$.
- Heat the reaction mixture to reflux for 48 hours.
- After cooling, concentrate the mixture under reduced pressure.
- The resulting solid residue can be purified by recrystallization from a suitable solvent, such as acetonitrile.


General Procedure for Spectroscopic Analysis[6]

Instrumentation:

- Melting Points: Kofler melting point apparatus.
- IR Spectra: Perkin Elmer BX FT-IR spectrometer (samples prepared as KBr pellets).
- ^1H NMR Spectra: JEOL Lambda 400 spectrometer (400 MHz), with chemical shifts expressed in ppm downfield from tetramethylsilane as an internal standard.
- Mass Spectra: JEOL JMS GC Mate spectrometer (for EI) or LC-MS Waters Alliance 2695 spectrometer (for ESI+).

Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a general workflow for the synthesis of substituted **1,4-Dimethyl-9H-carbazole** derivatives and their subsequent biological evaluation, a common practice in drug discovery research.

[Click to download full resolution via product page](#)

Caption: Synthetic and Biological Evaluation Workflow.

Conclusion

1,4-Dimethyl-9H-carbazole serves as a valuable scaffold in medicinal chemistry. While some of the fundamental physical properties of the parent compound are not extensively documented, the available data on its derivatives, along with the established synthetic routes, provide a solid foundation for further investigation. The promising biological activities exhibited by its analogues underscore the potential of this compound class in the development of novel therapeutic agents. This guide consolidates the current knowledge to aid researchers in their exploration of **1,4-Dimethyl-9H-carbazole** and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles | MDPI [mdpi.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chembk.com [chembk.com]
- 5. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Chemical and physical properties of 1,4-Dimethyl-9H-carbazole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b105136#chemical-and-physical-properties-of-1-4-dimethyl-9h-carbazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com